(2-iodo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound. It features an iodo-substituted phenoxyacetic acid moiety and a thiazolane ring system with a phenylimino functional group, making it a unique and versatile compound for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps:
Formation of the Phenoxyacetic Acid Backbone: : Starting from a halogenated phenol, such as 2-iodophenol, through a Williamson ether synthesis reaction with chloroacetic acid.
Construction of the Thiazolane Ring: : Formed through a cyclization reaction involving a thiourea derivative and an appropriate alpha-haloketone.
Attachment of the Phenylimino Group: : Involves the condensation of the thiazolane ring with an aniline derivative under acidic conditions to yield the desired phenylimino functionality.
Final Coupling: : The last step involves the coupling of the functionalized thiazolane and phenoxyacetic acid intermediates under basic or catalytic conditions to form the final compound.
Industrial Production Methods
In industrial settings, the production scale might involve:
Batch Reactors: : For controlled synthesis steps.
Continuous Flow Reactors: : For scalable and efficient production, optimizing reaction conditions like temperature, pressure, and reactant flow rates.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions:
Oxidation: : May react with strong oxidizing agents, transforming the methoxyethyl and phenylimino groups.
Reduction: : Can reduce under conditions that affect the iodo group or the thiazolane ring.
Substitution: : The iodo substituent allows for various nucleophilic substitution reactions, opening pathways for further functionalization.
Common Reagents and Conditions
Oxidation: : Using reagents such as potassium permanganate or chromium trioxide.
Reduction: : Involving hydrides like lithium aluminum hydride.
Substitution: : Employing nucleophiles like azides, cyanides, or amines.
Major Products Formed
The products formed from these reactions depend on the specific reactants and conditions, but can include:
Oxidized Derivatives: : Featuring altered functional groups.
Reduced Compounds: : With modified halogen and thiazolane structures.
Substituted Analogs: : With new groups replacing the iodo functionality.
Scientific Research Applications
2-(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID finds diverse applications:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : Utilized in the study of biochemical pathways and molecular interactions due to its unique functional groups.
Medicine: : Explored for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of novel materials and chemical sensors.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Molecular Targets: : May include enzymes, receptors, or nucleic acids.
Pathways Involved: : Typically involves binding to active sites or interacting with cellular components, influencing biochemical pathways.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID stands out due to its:
Unique Functional Groups: : Combining iodo, phenylimino, and thiazolane moieties.
Versatility: : In both chemical reactivity and application scope.
List of Similar Compounds
2-Iodo-4-(methoxyethyl)phenoxyacetic acid
Thiazolane derivatives with phenylimino groups
Phenoxyacetic acid derivatives with halogen substituents
This overview covers the intricate details and wide-ranging implications of 2-(2-IODO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID. Each aspect underscores its significance and versatility in scientific and industrial contexts.
Properties
Molecular Formula |
C21H19IN2O5S |
---|---|
Molecular Weight |
538.4 g/mol |
IUPAC Name |
2-[2-iodo-4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H19IN2O5S/c1-28-10-9-24-20(27)18(30-21(24)23-15-5-3-2-4-6-15)12-14-7-8-17(16(22)11-14)29-13-19(25)26/h2-8,11-12H,9-10,13H2,1H3,(H,25,26)/b18-12+,23-21? |
InChI Key |
QAIFLZASXSUESY-OKZFSLEBSA-N |
Isomeric SMILES |
COCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(=O)O)I)/SC1=NC3=CC=CC=C3 |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(=O)O)I)SC1=NC3=CC=CC=C3 |
Origin of Product |
United States |
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